Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is an organic compound with the molecular formula C12H19NO2S. This compound is characterized by the presence of ethoxy, methoxy, and methylthio groups attached to a benzene ring, along with an ethanamine side chain. It is a derivative of phenethylamine and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents at specific positions.
Ethoxylation and Methoxylation:
Methylthio Group Introduction: The methylthio group is introduced via a thiolation reaction, where a thiol group is added to the benzene ring.
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction, where an amine group is added to the benzene ring.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize efficiency and minimize by-products.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy, methoxy, or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: A similar compound with a methoxy group at the 4-position and an α-methyl group.
Benzeneethanamine, 3,4,5-trimethoxy-: A compound with three methoxy groups at the 3, 4, and 5 positions.
Benzeneethanamine, 4-methoxy-: A compound with a single methoxy group at the 4-position.
Uniqueness
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is unique due to the presence of the ethoxy, methoxy, and methylthio groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
90109-47-0 |
---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(3-ethoxy-5-methoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-15-11-8-9(5-6-13)7-10(14-2)12(11)16-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
ACLYMWAQSAEILP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1SC)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.